2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-3-nitroaniline with cyclohexanone in the presence of a suitable catalyst. This reaction is followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols; solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products
Reduction: Formation of 2-(4-amino-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used
Oxidation: Formation of cyclohexanone derivatives
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(4-Chloro-3-nitrophenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(4-Chloro-3-nitrophenyl)-3-ethyl-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-(4-Chloro-3-nitrophenyl)-3-cyclohexyl-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-3-cyclohexyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-11-10-13(12-18(16)24(26)27)19-22-17-9-5-4-8-15(17)20(25)23(19)14-6-2-1-3-7-14/h4-5,8-12,14,19,22H,1-3,6-7H2 |
InChI Key |
OCZCZHJNPDOMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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